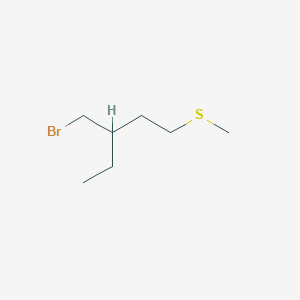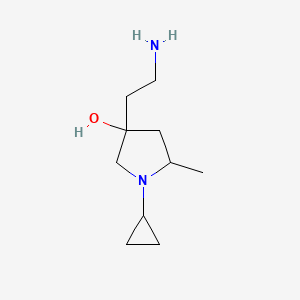
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an aminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Pyrrolidine Ring Formation: Cyclization to form the pyrrolidine ring.
Methylation: Introduction of the methyl group at the desired position.
Aminoethylation: Addition of the aminoethyl side chain.
Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired quality and quantity of the compound.
化学反応の分析
Types of Reactions
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.
Reduction: Reduction of the cyclopropyl group to a more stable alkyl group.
Substitution: Replacement of the aminoethyl side chain with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alkylated pyrrolidines.
科学的研究の応用
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular function or signaling. Detailed studies are required to elucidate the exact pathways and effects.
類似化合物との比較
Similar Compounds
- 3-(2-Aminoethyl)-1-cyclopropylpyrrolidine
- 3-(2-Aminoethyl)-5-methylpyrrolidine
- 1-Cyclopropyl-5-methylpyrrolidin-3-ol
Uniqueness
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is unique due to the combination of its cyclopropyl group, methyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-6-10(13,4-5-11)7-12(8)9-2-3-9/h8-9,13H,2-7,11H2,1H3 |
InChIキー |
FHNWKWWRYSKYAY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1C2CC2)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



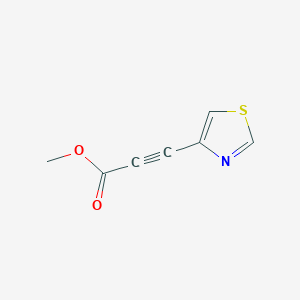
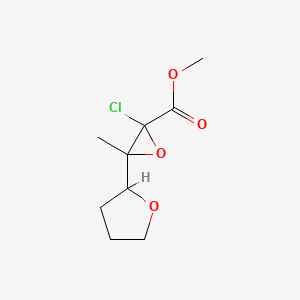
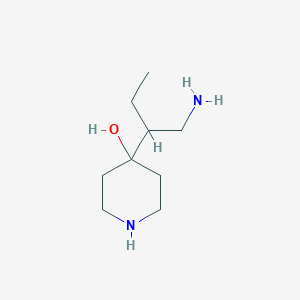
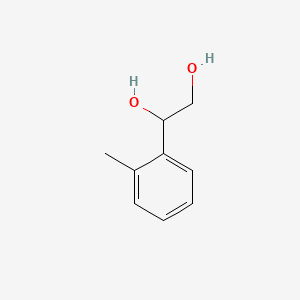
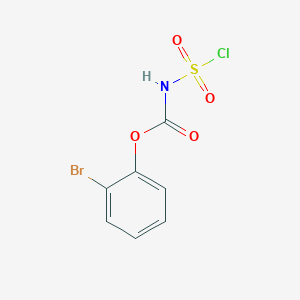
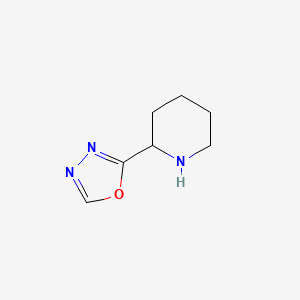
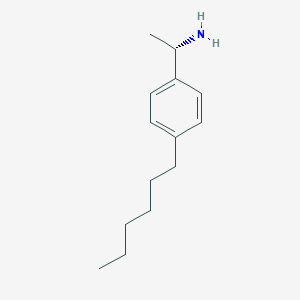
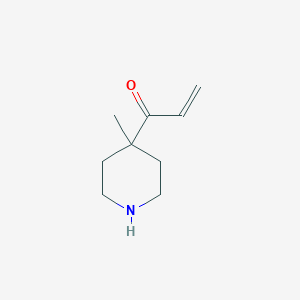
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)

